13,14-Dihydro-15-keto-Prostaglandin E2-d9 is a derivative of Prostaglandin E2, which plays a significant role in various biological processes, including inflammation and cellular signaling. This compound is particularly notable for its involvement in metabolic pathways and its potential therapeutic applications.
This compound is synthesized from Prostaglandin E2 through enzymatic reactions involving 15-prostaglandin dehydrogenase and prostaglandin reductases. It can also be derived from biological samples such as urine, plasma, and kidney tissues, where it is measured using advanced analytical techniques like liquid chromatography electrospray ionization tandem mass spectrometry.
13,14-Dihydro-15-keto-Prostaglandin E2-d9 belongs to the class of prostaglandins, which are lipid compounds derived from fatty acids. They are classified as eicosanoids and are known for their diverse physiological effects.
The synthesis of 13,14-Dihydro-15-keto-Prostaglandin E2-d9 typically involves the following steps:
Technical details regarding the reaction conditions, such as pH and temperature, are critical for optimizing yield and purity during synthesis .
The molecular formula of 13,14-Dihydro-15-keto-Prostaglandin E2-d9 is C20H28O4. Its structure features:
The compound exhibits distinct stereochemistry that influences its biological activity. High-performance liquid chromatography analysis has revealed the existence of several epimeric forms of this compound, which differ mainly in their optical rotation .
13,14-Dihydro-15-keto-Prostaglandin E2-d9 undergoes various chemical transformations:
The mechanism of action for 13,14-Dihydro-15-keto-Prostaglandin E2-d9 involves its interaction with specific receptors in cells:
In studies involving murine models, treatment with this compound has demonstrated significant effects on reducing inflammation markers and altering gene expression associated with inflammatory responses .
Relevant analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to characterize these properties accurately.
13,14-Dihydro-15-keto-Prostaglandin E2-d9 has several applications in scientific research:
This compound continues to be a subject of interest due to its complex interactions within biological systems and its potential implications for health and disease management.
13,14-Dihydro-15-keto-PGE2-d9 features nine deuterium atoms strategically incorporated at the 3,3',4,4',5,5',6,6',7 positions of the alkyl side chains. This position-specific deuteration preserves the compound’s core chemical structure while creating a distinct mass shift (+9 Da) from the endogenous metabolite. The synthetic route involves catalytic exchange or deuterated precursor strategies to ensure isotopic purity >98%, critical for avoiding isotopic effects that could compromise its utility as an internal standard. The deuterium placement sites were selected to resist metabolic exchange in vivo, maintaining mass difference throughout analytical workflows [2] [7].
Purification employs reverse-phase high-performance liquid chromatography (HPLC) with fraction collection monitored by ultraviolet absorbance and mass detection. Final characterization combines nuclear magnetic resonance spectroscopy for structural confirmation and high-resolution mass spectrometry for verification of isotopic enrichment. Batch quality control includes assessment of chemical purity (typically >95%) and isotopic abundance via liquid chromatography-mass spectrometry (LC-MS) peak area ratios in selected ion monitoring mode. This rigorous validation ensures minimal contamination by non-deuterated species (<2%), which is essential for accurate quantification in biological matrices [2] [6].
Gas chromatography-mass spectrometry (GC-MS) analysis requires a multi-step derivatization protocol to address the metabolite’s inherent instability. Samples are first treated with O-methylhydroxylamine hydrochloride in aqueous solution to form stable oxime derivatives at ketone groups (C9 and C15), preventing cyclization and dehydration artifacts. Subsequent steps involve methyl esterification of the carboxylic acid group using diazomethane, followed by tert-butyldimethylsilylation of hydroxyl groups to enhance volatility. This yields a derivative with excellent chromatographic properties, detectable by negative-ion chemical ionization mass spectrometry. The deuterated internal standard (13,14-dihydro-15-keto-PGE2-d9) is added prior to derivatization, correcting for procedural losses. This method achieves a sensitivity of 2 ng/sample and inter-batch precision of 8.1% at 100 ng levels in tissue incubates [1] [2].
Liquid chromatography-mass spectrometry (LC-MS) enables direct analysis without extensive derivatization, leveraging electrospray ionization in negative ion mode. Chromatographic separation utilizes C18 columns with methanol-water-formic acid mobile phases, achieving baseline resolution of 13,14-dihydro-15-keto-PGE2 from isomeric prostaglandin metabolites. The deuterated internal standard (13,14-dihydro-15-keto-PGE2-d9) co-elutes with the analyte, providing compensation for matrix effects. Quantification employs selected reaction monitoring of transitions m/z 351→315 (native) and m/z 360→324 (d9), with a linear range of 10–500 pg/mL in plasma. This approach reduces sample preparation time by 60% compared to GC-MS while maintaining sensitivity at 5 pg/mL, facilitating population-scale studies in pregnancy and cancer research [2] [6].
Table 1: Analytical Performance Comparison of 13,14-Dihydro-15-keto-PGE2 Assays
| Method | Sensitivity | Precision (CV%) | Sample Throughput | Key Applications |
|---|---|---|---|---|
| Gas Chromatography-Mass Spectrometry with derivatization | 2 ng/sample | 8.1% (inter-batch) | 20 samples/day | Tissue incubates, low-budget labs |
| Liquid Chromatography-Mass Spectrometry | 5 pg/mL | 6.2% (intra-batch) | 100 samples/day | Plasma analysis, clinical studies |
| Radioimmunoassay with methyl oxime | 50 pg/mL | 12.5% (inter-assay) | 80 samples/day | High-throughput screening |
Radioimmunoassay (RIA) employs antibodies raised against methyl oxime derivatives of 13,14-dihydro-15-keto-PGE2, which share epitopes with the stabilized form of the analyte. Biological samples are immediately treated with methyl oxime hydrochloride upon collection, converting labile ketone groups to stable oximes that resist non-enzymatic dehydration. The derivatized metabolite competes with iodine-125 labeled tracer for antibody binding sites. Although this method achieves throughput of 80 samples/day with 50 pg/mL sensitivity, it exhibits cross-reactivity (15–20%) with structurally similar prostaglandin metabolites, necessitating careful validation. Its primary advantage lies in avoiding sophisticated instrumentation, making it accessible for clinical monitoring of pregnancy and labor, where levels increase significantly during the third trimester [4] [7].
Immediate in situ oximation revolutionizes 13,14-dihydro-15-keto-PGE2 analysis by addressing its rapid dehydration in biological matrices. Upon sample collection, addition of O-alkylhydroxylamine reagents (e.g., methoxyamine or ethoxyamine hydrochloride) at pH 6.5–7.5 converts the C9 and C15 ketones to stable oxime adducts within 30 minutes at room temperature. This step prevents the formation of 13,14-dihydro-15-keto-prostaglandin A2 and bicyclic derivatives, which complicate quantification. The oxime derivatives exhibit 95% stability after 72 hours at 4°C, enabling batch processing of clinical samples. This approach is now integrated into both GC-MS and LC-MS workflows as a mandatory initial stabilization step, particularly for labor and delivery studies where sample processing delays are inevitable [1] [2] [4].
Tert-butyldimethylsilylation (TBDMS) enhances GC-MS analysis by replacing traditional trimethylsilyl groups with bulkier derivatives. After initial oxime formation and methylation, hydroxyl groups at C11 and oxime functionalities undergo silylation with N-methyl-N(tert-butyldimethylsilyl)trifluoroacetamide at 60°C for 30 minutes. The resulting TBDMS-ethers exhibit 40% higher volatility and 3-fold greater mass spectral sensitivity compared to trimethylsilyl derivatives due to favorable fragmentation patterns. Characteristic ions include [M-57]+ (tert-butyl loss) and high-mass fragments retaining the diagnostic deuterium label. This derivatization improves peak symmetry and resolution on non-polar GC phases (e.g., DB-5MS), enabling separation of 13,14-dihydro-15-keto-PGE2 from co-eluting eicosanoids in complex lung cancer tissue extracts [1] [2].
Table 2: Impact of Derivatization on Analytical Performance of 13,14-Dihydro-15-keto-PGE2
| Derivatization Step | Function | Key Improvement | Technical Consideration |
|---|---|---|---|
| Oximation (C9/C15) | Blocks dehydration | Prevents artifact formation (≥90% reduction) | pH control critical for reaction efficiency |
| Methylation (COOH) | Enhances volatility | Reduces peak tailing in chromatography | Diazomethane requires generator apparatus |
| tert-Butyldimethylsilylation (OH) | Increases mass and thermal stability | Improves sensitivity 3-fold via diagnostic ions | Moisture-free conditions essential |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6